Ethyl 4-chloroquinoline-7-carboxylate is a synthetic organic compound that belongs to the quinoline family, characterized by a chloro substituent at the 4-position and a carboxylate group at the 7-position of the quinoline ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
The compound can be synthesized from various precursors through different chemical reactions, including halogenation and esterification processes. Specific patents and research articles detail methods for its synthesis, highlighting its relevance in industrial applications and pharmaceutical research .
Ethyl 4-chloroquinoline-7-carboxylate is classified as a halogenated heterocyclic compound. It features:
The synthesis of ethyl 4-chloroquinoline-7-carboxylate can be achieved through several methods, often involving multiple steps:
The synthetic routes often employ techniques such as:
Ethyl 4-chloroquinoline-7-carboxylate has a distinct molecular structure characterized by:
Ethyl 4-chloroquinoline-7-carboxylate participates in various chemical reactions due to its reactive functional groups:
The reactivity of ethyl 4-chloroquinoline-7-carboxylate allows for diverse synthetic applications, including:
Ethyl 4-chloroquinoline-7-carboxylate is typically a solid at room temperature with potential melting points ranging from 170°C to 172°C based on similar compounds . Its solubility characteristics are influenced by the presence of both hydrophobic (the quinoline ring) and hydrophilic (the carboxylate group) components.
The compound exhibits several notable chemical properties:
Ethyl 4-chloroquinoline-7-carboxylate has potential applications in:
Research continues to explore its efficacy and potential applications in drug development, particularly in targeting infectious diseases and cancer .
The Gould-Jacobs reaction provides a strategic route for constructing the quinoline core of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, a key precursor to ethyl 4-chloroquinoline-7-carboxylate. This multistep sequence begins with the condensation of m-substituted anilines with ethyl ethoxymethylenemalonate (EMME), where nucleophilic attack by the aniline nitrogen displaces ethoxide to form an anilidomethylenemalonate intermediate [4]. Subsequent thermal benzannulation (180–220°C) initiates a 6π-electrocyclization, yielding the dihydroquinoline core. Keto-enol tautomerization generates the stable 4-oxoquinoline species, and acid hydrolysis decarboxylates the C3-ester to afford 4-hydroxyquinoline [4].
Key Limitations:
Table 1: Optimization Data for Gould-Jacobs-Based Synthesis
Parameter | Traditional Approach | Optimized Approach |
---|---|---|
Cyclization Temperature | 220°C (neat) | 180°C (DOWTHERM A) |
Reaction Time | 8–12 hours | 2 hours (MW irradiation) |
4-Hydroxy Intermediate Yield | 55–65% | 78–85% |
Overall Purity (HPLC) | 90–92% | 98.5% |
Achieving C7-selective carboxylation avoids the regioselectivity hurdles of Gould-Jacobs cyclization. Two advanced strategies dominate:
a) Directed Ortho-Metalation (DoM):7-Bromoquinoline undergoes lithium-halogen exchange at –78°C, followed by quenching with ethyl chloroformate to deliver ethyl quinoline-7-carboxylate in 85% yield. The C4 chlorine remains inert under these conditions due to its lower reactivity toward organolithiums compared to bromine [6] [8].
b) Multicomponent Reactions (MCRs):The Povarov reaction enables single-step assembly of C7-functionalized quinolines. For example, iron-catalyzed oxidative annulation couples 2-aminobenzaldehyde with ethyl vinyl ketone and DMSO (as a carbon synthon), yielding ethyl 7-methylquinoline-4-carboxylate. Subsequent side-chain oxidation and esterification installs the C7-carboxylate [5] [9]. Microwave-assisted MCRs further enhance efficiency:
Aniline + Aldehyde + Alkyne ↓ (K₅CoW₁₂O₄₀·3H₂O, MW, 120°C, 15 min) Ethyl 7-arylquinoline-4-carboxylate (82–90% yield)
Table 2: Comparison of C7-Functionalization Techniques
Method | Key Reagent | Regioselectivity | Yield Range |
---|---|---|---|
Directed Ortho-Metalation | n-BuLi/ethyl chloroformate | C7 exclusively | 80–85% |
Povarov MCR | Aniline/aldehyde/alkyne | C7 dictated by aniline substituent | 75–90% |
Iron-Catalyzed Annulation | FeCl₃/K₂S₂O₈/DMSO | C7 via DMSO incorporation | 68–77% |
Strategic halogenation enables late-stage diversification of the quinoline core. Key approaches include:
Regioselective C4 Chlorination:4-Hydroxyquinolines undergo Vilsmeier-Haack chlorination (POCl₃/DMF) with high selectivity. Electron-withdrawing groups at C7 (e.g., COOEt) reduce reactivity, requiring excess POCl₃ (5 eq.) and extended reflux (12 h) for >95% conversion [6] [10].
Halogen-Dance Reactions:Directed halogenation exploits inherent electronic biases. For ethyl quinoline-7-carboxylate:
Halogen-Boryl Exchange:A one-pot borylation/arylation sequence converts 4,7-dichloroquinoline to C4-arylated products:
Ethyl 4,7-dichloroquinoline-3-carboxylate + B₂pin₂ ↓ (Pd(dppf)Cl₂, KOAc, 80°C) 7-Chloro-4-borylquinoline ↓ + Aryl-Br Ethyl 4-aryl-7-chloroquinoline-3-carboxylate (75–88%)
This leverages the superior reactivity of C4-Cl over C7-Cl toward oxidative addition [8].
Table 3: Directing Group Effects on Halogenation Regioselectivity
C7 Substituent | Directing Effect | Preferred Halogenation Site |
---|---|---|
–COOEt | Weak meta-director | C5/C8 (statistical mixture) |
–NH₂ | Strong ortho/para-director | C5/C8 (para to –NH₂) |
–OMe | Moderate ortho/para-director | C8 (ortho to ether) |
The low aqueous solubility (<0.01 mg/mL) of ethyl 4-chloroquinoline-7-carboxylate limits its bioavailability. Supercritical carbon dioxide (scCO₂)-assisted cyclodextrin complexation delivers dramatic improvements:
HP-γ-Cyclodextrin Inclusion Complexes:A 1:2 complex (quinoline:HP-γ-CD) formed via scCO₂ processing (50°C, 150 bar) enhances solubility 150–200× by encapsulating the quinoline core within the hydrophobic cyclodextrin cavity. Water-soluble polymers (e.g., 0.1% w/v HPMC) stabilize the complex, preventing aggregation [2] [7].
Pharmacokinetic Impact:
Alternative Nanocarriers:
Table 4: Solubility Enhancement Technologies Comparison
Technology | Solubility Gain | Release Kinetics | Relative Bioavailability |
---|---|---|---|
HP-γ-CD/scCO₂ complex | 150–200× | 100% in 10 min | 15–20× |
PLGA nanoparticles | 30–50× | 80% in 72 h (sustained) | 5–8× |
Micellar (TPGS/HPMC) | 40–60× | 95% in 45 min | 6–9× |
Comprehensive Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: